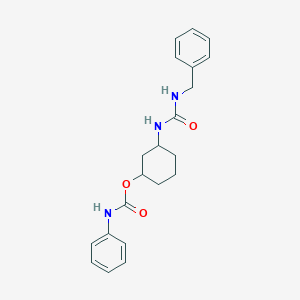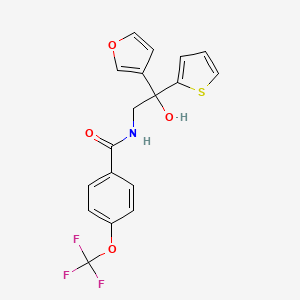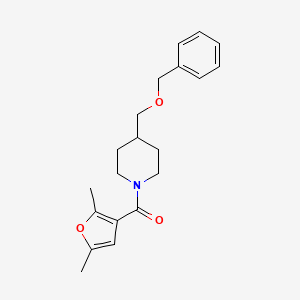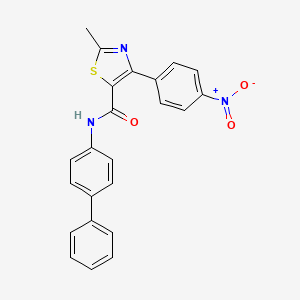
3-(3-Benzylureido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Benzylureido)cyclohexyl phenylcarbamate, also known as BHPC, is a novel compound that has been extensively studied for its potential use as a therapeutic agent. BHPC belongs to the class of compounds known as ureido-substituted cyclohexylphenylcarbamates, which have been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Aplicaciones Científicas De Investigación
Transition-Metal Phosphors with Cyclometalating Ligands
This review discusses the systematic preparation of transition-metal-based phosphors, showcasing their applications in organic light-emitting diodes (OLEDs). Cyclometalating ligands, which may share structural motifs with "3-(3-Benzylureido)cyclohexyl phenylcarbamate," enable fine-tuning of emission wavelengths across the visible spectrum, indicating potential applications in phosphorescent displays and illumination devices (Y. Chi & P. Chou, 2010).
Benzophenone-3 in Sunscreens
A review on benzophenone-3 (BP-3), a component in sunscreens, explores its environmental impact and potential aquatic ecosystem risks. This study's focus on the environmental presence and toxicological profile of BP-3, a compound with structural similarities to many phenylcarbamates, underscores the importance of understanding the ecological consequences of chemical compounds (Sujin Kim & Kyungho Choi, 2014).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their significance across various scientific fields, from nanotechnology to biomedical applications. The versatility of BTAs in forming stable supramolecular structures could hint at the potential utility of similar compounds, including "this compound," in designing new materials or drug delivery systems (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Benzofuran Derivatives in Drug Development
A review on benzofuran compounds, known for their strong biological activities, outlines their potential as natural drug lead compounds. Similar to benzofurans, "this compound" could possess significant biological activities, suggesting its exploration in drug development (Yu-hang Miao et al., 2019).
Organotin(IV) Complexes in Anticarcinogenicity
This review emphasizes the anticarcinogenicity and toxicity of organotin(IV) complexes, showcasing their potential in cancer therapy. The discussion on the biological properties of these complexes may inspire further research into the therapeutic applications of structurally complex compounds like "this compound" (Saqib Ali, S. Shahzadi, & Imtiaz-ud-Din., 2018).
Propiedades
IUPAC Name |
[3-(benzylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(22-15-16-8-3-1-4-9-16)23-18-12-7-13-19(14-18)27-21(26)24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,26)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLNWPSSVPXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)


![3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2588641.png)
![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)

![7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)
![N-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-2-(4-chlorophenyl)ethanamine](/img/structure/B2588650.png)
![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2588653.png)
![2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride](/img/structure/B2588654.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2588655.png)
![(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2588656.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)